molecular formula C19H24N4O5S B2781750 methyl 2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate CAS No. 1904279-28-2

methyl 2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate

Cat. No.: B2781750
CAS No.: 1904279-28-2
M. Wt: 420.48
InChI Key: WUPXRSOMTSKSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate is a structurally complex molecule featuring a 1,4-diazepane ring linked to a 1,2-dimethylimidazole moiety via a sulfonyl group, with a methyl benzoate ester at the ortho position. Its synthesis likely involves multi-step reactions, including sulfonylation, amide coupling, and esterification, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

methyl 2-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-14-20-17(13-21(14)2)29(26,27)23-10-6-9-22(11-12-23)18(24)15-7-4-5-8-16(15)19(25)28-3/h4-5,7-8,13H,6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPXRSOMTSKSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate is a complex organic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C19H24N4O4S
  • Molecular Weight : 396.48 g/mol
  • Functional Groups : The presence of a sulfonyl group, diazepane ring, and imidazole contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been suggested that compounds with similar structures may act as inhibitors of carbonic anhydrase (CA), particularly CAIX, which is overexpressed in various tumors. This inhibition can lead to altered tumor microenvironments, potentially hindering cancer progression .
  • Receptor Modulation : The imidazole moiety is known for its role in modulating receptor activities, which could influence signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties:

  • Inhibition of Tumor Growth : Studies have shown that similar compounds can inhibit the growth of various cancer cell lines by targeting specific enzymes involved in tumor metabolism. For instance, one study reported a compound with high affinity for CAIX, demonstrating potential for selective anticancer therapy .

Case Study 1: Inhibition of Carbonic Anhydrase IX

A study investigated the binding affinity of various benzenesulfonamide derivatives to CAIX. One derivative exhibited an extremely high binding affinity (Kd = 0.12 nM), indicating that modifications similar to those in this compound could enhance selectivity and efficacy against cancer cells .

Case Study 2: Antimicrobial Screening

In a separate investigation focusing on imidazole derivatives, compounds were screened for their antimicrobial activity against a panel of bacteria. Results indicated that certain modifications led to enhanced antibacterial effects, potentially applicable to the target compound .

Data Tables

Property Value
Molecular FormulaC19H24N4O4S
Molecular Weight396.48 g/mol
Anticancer ActivityYes (via CAIX inhibition)
Antimicrobial ActivityPotential (related compounds)
Study Findings
Inhibition of CAIXHigh binding affinity (Kd = 0.12 nM)
Antimicrobial ScreeningEnhanced activity in modified imidazole derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural motifs with benzimidazole and imidazole derivatives synthesized in recent studies. Key comparisons include:

Compound Core Structure Key Substituents Functional Groups Reference
Target Compound 1,4-Diazepane + Imidazole Methyl benzoate ester, sulfonyl linker Sulfonyl, carbonyl, ester
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2) Benzimidazole Ethyl butanoate, benzyl-hydroxyethyl amine Ester, amine
Benzyl 4-(5-(benzyl(2-((4-(5-(dibenzylamino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoyl)oxy)ethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 7) Benzimidazole Benzyl-protected butanoate, dibenzylamino Ester, amide, amine
2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols Nitroimidazole Aryl ethanol, nitro group Nitro, hydroxyl

Functional Group Analysis

  • Sulfonyl vs. Nitro Groups : The sulfonyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to nitro-substituted imidazoles (e.g., ), which are typically more electron-deficient and reactive .
  • Diazepane vs.
  • Ester Variations : The methyl benzoate ester in the target compound may exhibit different metabolic stability compared to ethyl or benzyl esters in analogues, as methyl esters are generally more prone to hydrolysis .

Research Findings and Implications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the diazepane ring and subsequent coupling with the benzoate moiety. Key steps include:

  • Sulfonylation : Reacting 1,4-diazepane with 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base) to ensure regioselectivity .
  • Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the sulfonylated diazepane and methyl 2-(chlorocarbonyl)benzoate. Microwave-assisted synthesis (60–80°C, 30 min) can improve yield and reduce side products .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (methanol/water) are critical for achieving >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR to confirm sulfonyl and carbonyl group placement; monitor for residual solvents (e.g., DMSO-d6 as a common artifact) .
  • HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity and detect hydrolytic degradation products .
  • Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N, S content) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Prioritize target-specific assays:

  • Enzyme Inhibition : Screen against kinases or proteases (e.g., ELISA-based assays at 1–10 µM) due to the sulfonyl group’s affinity for catalytic pockets .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility : Assess in PBS (pH 7.4) and DMSO for in vitro/in vivo translation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurities. Strategies include:

  • Replication : Repeat assays in independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Structural Analog Testing : Compare activity of derivatives (e.g., replacing the imidazole with benzimidazole) to isolate pharmacophores .

Q. What experimental designs are suitable for studying its environmental fate and ecotoxicology?

  • Methodological Answer : Follow OECD guidelines for environmental risk assessment:

  • Biodegradation : Use OECD 301F (closed bottle test) to measure half-life in aqueous systems .
  • Bioaccumulation : Apply radiolabeled compound in fish models (e.g., OECD 305) to assess lipid solubility and tissue retention .
  • Toxicity : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .

Q. How can computational modeling enhance understanding of its mechanism of action?

  • Methodological Answer : Integrate molecular dynamics (MD) and QSAR:

  • Docking Simulations : Use AutoDock Vina to predict binding to targets like HSP90 or PI3K, guided by the sulfonyl group’s electrostatic interactions .
  • ADMET Prediction : Employ SwissADME to optimize logP (<5) and BBB permeability for CNS applications .
  • Free Energy Calculations : Apply MM-GBSA to validate binding affinities observed in vitro .

Q. What strategies mitigate instability of this compound under physiological conditions?

  • Methodological Answer : Address hydrolysis and oxidation:

  • pH Optimization : Formulate in buffered solutions (pH 6.5–7.5) to stabilize the ester and sulfonamide groups .
  • Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
  • Prodrug Design : Replace the methyl ester with tert-butyl to reduce premature hydrolysis in serum .

Q. How can researchers elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Systematic SAR requires:

  • Fragment Replacement : Synthesize analogs with varied substituents (e.g., pyridine instead of imidazole) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .
  • Biological Profiling : Test derivatives in parallel assays (e.g., kinase panels) to correlate substituents with potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.